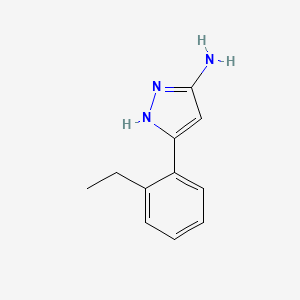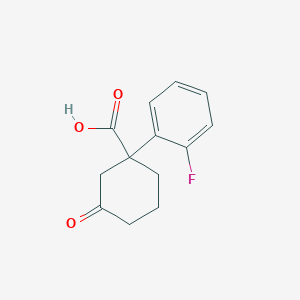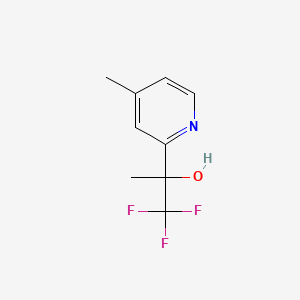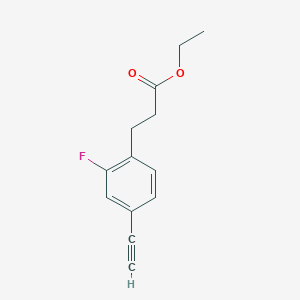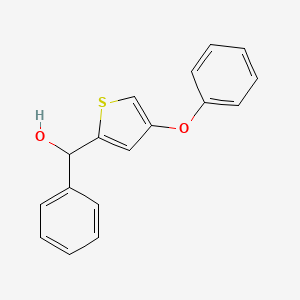
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azetidine ring and a tert-butyldiphenylsilyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and material science.
Métodos De Preparación
The synthesis of (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an alkyl halide under basic conditions.
Introduction of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced via a silylation reaction using tert-butyldiphenylsilyl chloride and a base such as triethylamine.
Attachment of the Boronic Acid Group:
Análisis De Reacciones Químicas
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride.
Hydrolysis: The boronic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.
Aplicaciones Científicas De Investigación
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural features.
Biological Research: It is used in the design of boron-containing drugs and bioactive molecules, as boronic acids can interact with biological targets such as enzymes and receptors.
Analytical Chemistry: The compound is utilized in the development of sensors and analytical tools for detecting and quantifying various analytes, including sugars and amino acids.
Mecanismo De Acción
The mechanism of action of (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups on biological molecules, forming boronate esters. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Pinacolborane: Another boronic acid derivative with different reactivity and applications, often used in hydroboration reactions.
BODIPY-Boronic Acid: A boronic acid derivative with fluorescent properties, used in imaging and sensing applications.
The unique combination of functional groups in (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid imparts distinct chemical properties, making it valuable for a wide range of applications in synthetic chemistry, material science, and biological research.
Propiedades
Fórmula molecular |
C26H32BNO3Si |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
[4-[[3-[tert-butyl(diphenyl)silyl]oxyazetidin-1-yl]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H32BNO3Si/c1-26(2,3)32(24-10-6-4-7-11-24,25-12-8-5-9-13-25)31-23-19-28(20-23)18-21-14-16-22(17-15-21)27(29)30/h4-17,23,29-30H,18-20H2,1-3H3 |
Clave InChI |
UGZOFWXPKIJSRH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CN2CC(C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



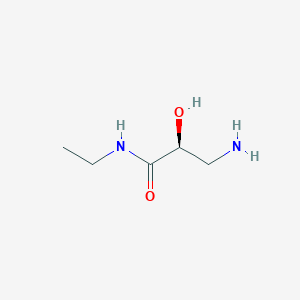
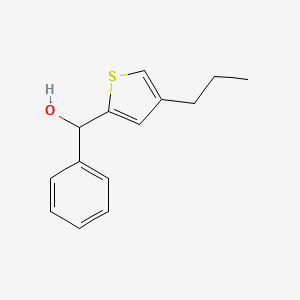
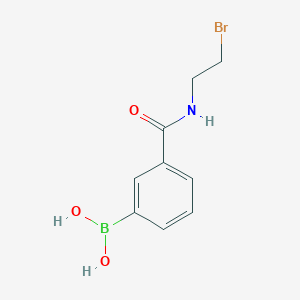
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
